Ethyl 2-methyl-2-(pyridin-3-YL)propanoate
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Overview
Description
Ethyl 2-methyl-2-(pyridin-3-yl)propanoate is a chemical compound with the molecular formula C11H15NO2 . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of Ethyl 2-methyl-2-(pyridin-3-YL)propanoate can be represented by the InChI code: 1S/C11H15NO2/c1-4-14-10(13)11(2,3)9-6-5-7-12-8-9/h5-8H,4H2,1-3H3 . This indicates that the molecule consists of a pyridine ring attached to a propanoate group .Physical And Chemical Properties Analysis
Ethyl 2-methyl-2-(pyridin-3-YL)propanoate is a liquid at room temperature . It has a molecular weight of 193.25 .Scientific Research Applications
Anti-Gastric Cancer Activity
This compound has been used in the synthesis of new heterocyclic compounds designed for anti-gastric cancer activity. It has been characterized by various methods such as IR, 1H NMR, and single crystal X-ray crystallography .
Material Science Research
Ethyl 2-methyl-2-(pyridin-3-YL)propanoate’s solubility in organic solvents makes it a valuable compound for material scientists. It can be incorporated into studies due to its solubility properties, expanding possibilities for experimentation in different materials and formulations .
Safety and Hazards
Ethyl 2-methyl-2-(pyridin-3-YL)propanoate is classified with the signal word “Warning” according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements associated with this compound are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .
Future Directions
properties
IUPAC Name |
ethyl 2-methyl-2-pyridin-3-ylpropanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-4-14-10(13)11(2,3)9-6-5-7-12-8-9/h5-8H,4H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAQNTRLXFACSDY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)C1=CN=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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